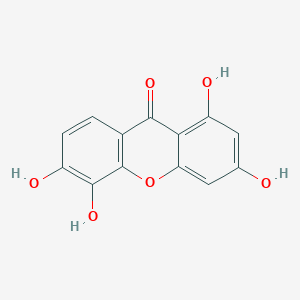

1,3,5,6-Tetrahydroxyxanthone

Übersicht

Beschreibung

1,3,5,6-Tetrahydroxyxanthone is a natural xanthone that can be isolated from Garcinia achachairu Rusby (Clusiaceae) branches . It has been found to induce diuresis and saluresis in normotensive and hypertensive rats .

Synthesis Analysis

The biosynthesis of xanthones initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .Molecular Structure Analysis

The chemical formula of 1,3,5,6-Tetrahydroxyxanthone is C13H8O6 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .Chemical Reactions Analysis

1,3,5-THX can be hydroxylated to produce 1,3,5,6-tetrahydroxyxanthone in H. androsaemum and C. erythraea .Physical And Chemical Properties Analysis

The exact mass of 1,3,5,6-Tetrahydroxyxanthone is 260.03 and its molecular weight is 260.201 .Wissenschaftliche Forschungsanwendungen

Diuretic and Saluretic Effects

1,3,5,6-Tetrahydroxyxanthone has been shown to induce diuresis (increased urine production) and saluresis (increased salt excretion) in both normotensive and hypertensive rats. This suggests potential applications in managing conditions like hypertension where fluid and salt balance is crucial .

Renal Protection

Research indicates that 1,3,5,6-Tetrahydroxyxanthone can protect renal function. It has been observed to increase urinary volume and electrolyte excretion while sparing calcium, which may help in preventing kidney stone formation .

Anti-Urolithic Properties

The compound has demonstrated anti-urolithic properties by decreasing the quantity of monohydrate crystals in urine, which are often precursors to kidney stones .

Antioxidant Activity

Xanthones, including 1,3,5,6-Tetrahydroxyxanthone, are known for their antioxidant properties. They can neutralize free radicals and reduce oxidative stress, which is beneficial in various oxidative stress-related diseases .

Anti-Inflammatory Effects

Several studies have reported the anti-inflammatory potential of xanthones. They may inhibit COX enzymes and inflammatory mediators, suggesting a role in treating inflammatory conditions .

Potential Pharmacological Effects

While not specific to 1,3,5,6-Tetrahydroxyxanthone, related compounds like mangiferin have shown a wide range of pharmacological effects such as antidiabetic, antitumor, cardioprotective, and neuroprotective activities. This suggests that 1,3,5,6-Tetrahydroxyxanthone could also possess similar multifactorial effects .

Wirkmechanismus

Target of Action

1,3,5,6-Tetrahydroxyxanthone (THX) is a natural xanthone that can be isolated from Garcinia achachairu Rusby (Clusiaceae) branches . The primary targets of THX are the renal system and the hypertensive conditions in rats . It has been shown to induce diuresis and saluresis in both normotensive and hypertensive rats .

Mode of Action

The mode of action of THX involves its interaction with the renal system. It promotes diuresis, which is the increased production of urine, and saluresis, which is the increased excretion of salt in the urine . This effect is associated with increased levels of urinary sodium (Na+) and potassium (K+), besides a calcium (Ca2+)-sparing effect .

Biochemical Pathways

The biosynthesis of xanthones like THX in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .

Pharmacokinetics

The pharmacokinetics of THX involves its absorption and excretion in the body. It is administered orally and its effects on the urinary volume and composition are evaluated daily . .

Result of Action

The result of THX action is the promotion of diuresis and saluresis, which leads to increased urinary volume and changes in the composition of urine . It also decreases the quantity of monohydrate crystals in urine . In terms of renal analyses, THX has been shown to reduce the content of lipid hydroperoxides (LOOH) and increase nitrite levels in kidney homogenates obtained from hypertensive rats .

Action Environment

The action of THX is influenced by the physiological state of the organism. For instance, its effects have been studied in both normotensive and hypertensive rats, indicating that its efficacy can vary depending on the blood pressure condition of the organism . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3,5,6-tetrahydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O6/c14-5-3-8(16)10-9(4-5)19-13-6(11(10)17)1-2-7(15)12(13)18/h1-4,14-16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEBJWKUMKKCDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420484 | |

| Record name | 1,3,5,6-tetrahydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5,6-Tetrahydroxyxanthone | |

CAS RN |

5084-31-1 | |

| Record name | 1,3,5,6-tetrahydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

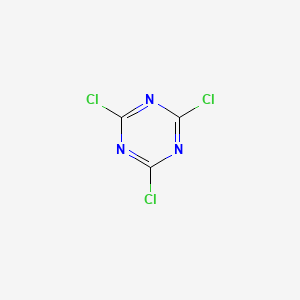

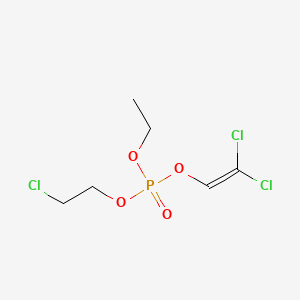

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

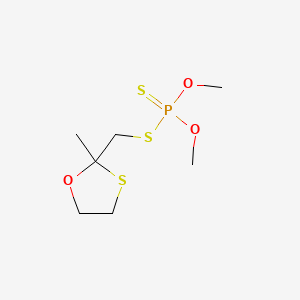

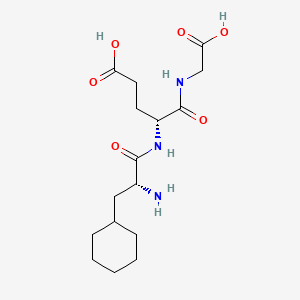

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)